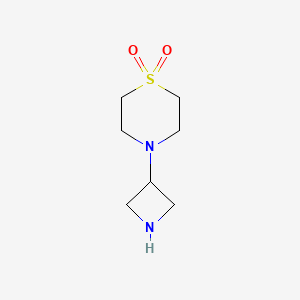

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(azetidin-3-yl)-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c10-12(11)3-1-9(2-4-12)7-5-8-6-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIERFJIBCCZHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780732-40-3 | |

| Record name | 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Azetidine and Thiomorpholine 1,1-dioxide Moieties in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2][3] Its inherent ring strain and well-defined three-dimensional geometry provide a unique combination of rigidity and metabolic stability, making it a prized component in the design of novel therapeutics.[1][3][4] The conformational restriction imposed by the azetidine scaffold can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding.[4] Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the antihypertensive agent azelnidipine, feature the azetidine motif, underscoring its therapeutic relevance.[3][5]

Concurrently, the thiomorpholine 1,1-dioxide scaffold is a versatile building block in medicinal chemistry.[6][7] The sulfone group within this heterocycle can act as a hydrogen bond acceptor and can form strong interactions with the active sites of enzymes, potentially leading to their inhibition.[7] This moiety is often employed to enhance solubility, metabolic stability, and other crucial drug-like properties.[6] Derivatives of thiomorpholine 1,1-dioxide have been investigated for a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and even antitumor effects.[6][7][8]

The combination of these two pharmacophoric elements in 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide results in a novel chemical entity with significant potential for the development of new therapeutic agents. This guide provides a comprehensive overview of a plausible synthetic pathway to this target molecule, detailing the underlying chemical principles and offering a step-by-step experimental protocol.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound, points to a key carbon-nitrogen bond formation between an appropriately protected azetidine precursor and thiomorpholine 1,1-dioxide. The synthesis strategy hinges on the nucleophilic nature of the secondary amine in thiomorpholine 1,1-dioxide and an electrophilic azetidine derivative.

Caption: Retrosynthetic analysis of the target molecule.

A common and effective strategy for constructing such substituted azetidines involves the reaction of a nucleophile with an azetidine bearing a suitable leaving group at the 3-position. To prevent unwanted side reactions, the azetidine nitrogen is typically protected, with the tert-butyloxycarbonyl (Boc) group being a frequent choice due to its stability under a range of conditions and its facile removal under acidic conditions.

The synthesis of the thiomorpholine 1,1-dioxide component is also a critical consideration. This can be achieved through the oxidation of thiomorpholine, a commercially available starting material.[7]

Proposed Synthetic Pathway

The proposed synthesis of this compound can be envisioned as a three-stage process:

-

Preparation of Thiomorpholine 1,1-dioxide: Oxidation of thiomorpholine.

-

Synthesis of a Protected 3-Substituted Azetidine: Introduction of a leaving group onto a protected azetidine ring.

-

Nucleophilic Substitution and Deprotection: Coupling of the two key intermediates followed by removal of the protecting group.

Caption: Proposed multi-stage synthetic pathway.

Detailed Experimental Protocols

Stage 1: Synthesis of Thiomorpholine 1,1-dioxide

The oxidation of the sulfide in thiomorpholine to a sulfone is a standard and high-yielding transformation. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®).[7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Thiomorpholine | 103.19 | 1.05 | 98% |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 172.57 | - | ~77% |

| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous |

| Saturated Sodium Bicarbonate Solution | - | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

Procedure:

-

To a stirred solution of thiomorpholine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) at 0 °C, add m-CPBA (2.2 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield thiomorpholine 1,1-dioxide as a solid.

Stage 2: Synthesis of N-Boc-3-(methylsulfonyloxy)azetidine

This stage involves the activation of the hydroxyl group of commercially available N-Boc-azetidin-3-ol to create a good leaving group for the subsequent nucleophilic substitution. Mesylation is a common and effective method for this transformation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| N-Boc-azetidin-3-ol | 173.21 | - | 97% |

| Methanesulfonyl chloride (MsCl) | 114.55 | 1.48 | 99% |

| Triethylamine (TEA) | 101.19 | 0.726 | 99.5% |

| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous |

Procedure:

-

Dissolve N-Boc-azetidin-3-ol (1.0 eq) in anhydrous DCM (approx. 0.2 M) and cool the solution to 0 °C.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude N-Boc-3-(methylsulfonyloxy)azetidine, which is often used in the next step without further purification.

Stage 3: Synthesis of this compound

This final stage involves the nucleophilic substitution of the mesylate by thiomorpholine 1,1-dioxide, followed by the deprotection of the Boc group.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| N-Boc-3-(methylsulfonyloxy)azetidine | 251.3 | - | Crude from previous step |

| Thiomorpholine 1,1-dioxide | 135.19 | - | 98% |

| Potassium Carbonate (K₂CO₃) | 138.21 | - | Anhydrous |

| Acetonitrile (ACN) | 41.05 | 0.786 | Anhydrous |

| Trifluoroacetic acid (TFA) | 114.02 | 1.49 | 99% |

| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous |

Procedure:

Step 3a: Coupling Reaction

-

To a solution of thiomorpholine 1,1-dioxide (1.0 eq) in anhydrous acetonitrile (approx. 0.15 M), add N-Boc-3-(methylsulfonyloxy)azetidine (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-82 °C) and stir for 16-24 hours.

-

Monitor the reaction by LC-MS or TLC.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide.

Step 3b: Deprotection

-

Dissolve the purified N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide (1.0 eq) in DCM (approx. 0.1 M).

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

The resulting residue can be triturated with diethyl ether to precipitate the trifluoroacetate salt of the product. For the free base, a basic workup would be required. The dihydrochloride salt is also a common form for this compound.

Conclusion and Future Perspectives

The synthetic pathway outlined in this guide provides a robust and reliable method for the preparation of this compound, a molecule of considerable interest for drug discovery programs. The individual steps employ well-established and scalable chemical transformations. The modular nature of this synthesis allows for the potential generation of a library of analogues by utilizing substituted thiomorpholines or different azetidine building blocks. Further optimization of reaction conditions and purification techniques may be necessary depending on the desired scale and purity requirements. The unique combination of the strained azetidine ring and the polar sulfone-containing heterocycle in the target molecule presents exciting opportunities for the development of novel therapeutics with improved pharmacological profiles.

References

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: [Link])

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: [Link])

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (URL: [Link])

-

Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem - NIH. (URL: [Link])

- WO2015067782A1 - 4-(indol-3-yl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidines - Enamine [enamine.net]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | Benchchem [benchchem.com]

- 8. biosynth.com [biosynth.com]

An In-Depth Technical Guide to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, saturated heterocyclic scaffolds have become indispensable structural motifs. Their three-dimensional character, improved solubility, and favorable metabolic profiles offer distinct advantages over traditional flat aromatic systems. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart desirable pharmacokinetic properties such as metabolic stability and conformational rigidity.[1] This guide focuses on a specific bifunctional building block, 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide , which combines the unique features of the azetidine moiety with the thiomorpholine 1,1-dioxide scaffold. The thiomorpholine portion, particularly in its oxidized sulfone form, is a recognized pharmacophore found in a range of biologically active compounds, noted for its hydrogen bond accepting capability and chemical stability.[2][3] This guide will provide a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of this compound in drug development, grounded in established chemical principles and analogous literature.

Section 1: Physicochemical and Structural Properties

This compound is a unique molecule that marries a strained four-membered ring with a six-membered sulfone. This combination dictates its physical and chemical behavior. The compound is typically available as a crystalline solid, often in its hydrochloride or dihydrochloride salt form to improve handling and stability.[4] The presence of two basic nitrogen atoms—one in the azetidine ring and one in the thiomorpholine ring—imparts a basic character to the free base.[4]

Core Structural Features

The molecule's structure is characterized by:

-

Azetidine Ring: A high-energy, strained four-membered ring that can influence bond angles and reactivity. It provides a rigid scaffold and a vector for substitution.

-

Thiomorpholine 1,1-dioxide Ring: A stable, six-membered ring where the sulfur atom is fully oxidized to a sulfone. This group is a strong hydrogen bond acceptor and is generally resistant to metabolic degradation.

-

Tertiary Amine Linkage: The azetidine ring is connected to the thiomorpholine ring via a tertiary amine, which serves as a key linkage point.

Physicochemical Data Summary

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |

| CAS Number | 211571-70-9 | 178312-02-2 | [5], |

| Molecular Formula | C₇H₁₄N₂O₂S | C₇H₁₄N₂O₂S · 2HCl | [6] |

| Molecular Weight | 190.26 g/mol | 263.19 g/mol | [6], |

| Appearance | Solid (predicted) | Crystalline Solid | [4] |

| Predicted XlogP | -1.2 | N/A | [6] |

| Storage Conditions | Store in a cool, dry place | Store in a tightly closed container in a cool, dry place, away from direct sunlight. Recommended storage below 20°C. | [4] |

Note: The lack of extensive, publicly available experimental data for the free base underscores its primary role as a synthetic intermediate, often generated and used in situ or isolated as a more stable salt form.

Section 2: Synthesis and Manufacturing

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available materials: 1-Boc-3-azetidinone and thiomorpholine 1,1-dioxide.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl 3-(1,1-dioxidothiomorpholino)azetidine-1-carboxylate

-

Reaction Setup: To a solution of 1-Boc-3-azetidinone (1.0 eq) in 1,2-dichloroethane (DCE), add thiomorpholine 1,1-dioxide (1.05 eq).

-

Formation of Iminium Intermediate: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS to observe the consumption of the starting materials.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Continue to stir the reaction at room temperature for 12-24 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Deprotection Setup: Dissolve the purified tert-butyl 3-(1,1-dioxidothiomorpholino)azetidine-1-carboxylate from Step 1 in dichloromethane (DCM).

-

Acidic Cleavage: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution. The reaction is usually rapid.

-

Reaction Monitoring: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the trifluoroacetate salt of the product. To obtain the free base, the residue can be dissolved in a minimal amount of water, basified with a suitable base (e.g., NaOH or K₂CO₃), and extracted with an organic solvent like dichloromethane or ethyl acetate. Drying and evaporation of the solvent will yield the free base. For the hydrochloride salt, treatment of the free base with HCl in a suitable solvent (e.g., ether or isopropanol) would be appropriate.

Section 3: Chemical Reactivity and Stability

The reactivity of this compound is governed by the secondary amine of the azetidine ring.

-

N-Alkylation and N-Arylation: The secondary amine is nucleophilic and can readily undergo reactions with various electrophiles such as alkyl halides, aryl halides (under palladium catalysis), and epoxides.

-

N-Acylation: The amine can be acylated using acid chlorides, acid anhydrides, or through amide coupling reactions with carboxylic acids.

-

Stability: The thiomorpholine 1,1-dioxide ring is highly stable and generally unreactive under common synthetic conditions. The azetidine ring, while strained, is significantly more stable than an aziridine ring and typically requires specific conditions for ring-opening reactions. The compound should be stored in a cool, dry place to prevent degradation.[4]

Section 4: Applications in Drug Discovery and Medicinal Chemistry

This building block is of significant interest to medicinal chemists due to the advantageous properties imparted by its constituent rings. The azetidine moiety can enhance metabolic stability and improve receptor selectivity, while the thiomorpholine 1,1-dioxide group can improve solubility and act as a hydrogen bond acceptor.

Potential Therapeutic Areas

While specific biological data for the title compound is limited, derivatives of both azetidine and thiomorpholine have shown promise in several therapeutic areas:

-

Oncology: Thiomorpholine-azetidine derivatives have been investigated for their antitumor activities, with some exhibiting significant inhibitory effects on cancer cell growth.[4] The morpholine and thiomorpholine scaffolds are present in several kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway.[7][8]

-

Neurodegenerative Disorders: The ability of small heterocyclic molecules to cross the blood-brain barrier makes them attractive for CNS targets. Thiomorpholine derivatives have been explored for their neuroprotective potential, showing activities such as acetylcholinesterase inhibition and antioxidant effects.[1][9]

Role as a Scaffold

The primary utility of this compound is as a scaffold to be further elaborated. The secondary amine of the azetidine provides a convenient handle for the attachment of various functional groups, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program.

Caption: Derivatization pathways from the core scaffold.

Section 5: Safety and Handling

For the dihydrochloride salt (CAS 178312-02-2), the following safety information is available:

-

Hazard Classification: Acute Toxicity, Oral (Category 4).

-

Signal Word: Warning.

-

Hazard Statement: H302 (Harmful if swallowed).

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

-

Storage: The compound should be stored in a well-ventilated, cool, and dry place.[4]

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry. Its unique combination of a strained azetidine ring and a stable thiomorpholine 1,1-dioxide moiety offers a compelling scaffold for the development of novel therapeutics, particularly in the areas of oncology and neurology. While detailed experimental data on the parent compound is sparse, its synthesis is achievable through established synthetic methodologies. The true potential of this compound lies in its utility as a starting point for the creation of diverse chemical libraries, enabling the exploration of new chemical space and the development of next-generation drug candidates.

References

-

From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

- Synthesis of azetidine derivatives. (1998, October 20). Google Patents.

- A process for the preparation of thiozoline azetidinones. (1985, April 23). Google Patents.

-

Pharmacological profile of morpholine and its derivatives Several... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021, October 20). Journal of Chemical Reviews. Retrieved January 20, 2026, from [Link]

- 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. (2014, November 13). Google Patents.

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 8). PubMed. Retrieved January 20, 2026, from [Link]

- Synthesis of azetidine derivatives. (1998, October 20). Google Patents.

-

A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

4-Azetidin-3-yl-thiomorpholine 1,1-dioxide (1 x 250 mg). (n.d.). Reagentia. Retrieved January 20, 2026, from [Link]

-

Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. (2016, August 11). PMC. Retrieved January 20, 2026, from [Link]

-

Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (2015, March 1). ResearchGate. Retrieved January 20, 2026, from [Link]

-

This compound hydrochloride [1451390-46-7]. (n.d.). Chemsigma. Retrieved January 20, 2026, from [Link]

-

Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi. (2022, June 1). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2022, November 23). MDPI. Retrieved January 20, 2026, from [Link]

-

(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021, October 20). ResearchGate. Retrieved January 20, 2026, from [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. (2011, October 25). Serve Content. Retrieved January 20, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of azetidinone and thiazolidinone derivatives. (2019, January 11). ResearchGate. Retrieved January 20, 2026, from [Link]

-

synthesis, characterization and biological activities of 4-thiazolidinone and 2-azetidinone derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. PH18194A - A process for the preparation of thiozoline azetidinones - Google Patents [patents.google.com]

- 5. reagentia.eu [reagentia.eu]

- 6. PubChemLite - this compound (C7H14N2O2S) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Molecular Structure Elucidation of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide

Abstract

This technical guide presents a comprehensive, multi-technique strategy for the unambiguous molecular structure elucidation of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide, a novel heterocyclic compound of interest in medicinal chemistry. Given the absence of existing literature for this specific molecule, this document serves as a predictive guide, leveraging foundational principles of analytical chemistry and spectral data from analogous structures. We will detail a systematic workflow integrating High-Resolution Mass Spectrometry (HRMS), one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind each experimental choice is explained, providing a robust, self-validating framework for researchers characterizing new chemical entities.

Introduction and Strategic Overview

The compound this compound incorporates two privileged scaffolds in modern drug discovery: the strained azetidine ring and the polar, metabolically stable thiomorpholine 1,1-dioxide moiety. Azetidines serve as versatile bioisosteres for larger rings and introduce desirable three-dimensional character into molecules.[1][2] The thiomorpholine 1,1-dioxide group is a recognized hydrogen bond acceptor and can improve the pharmacokinetic properties of a compound.[3]

The definitive confirmation of the covalent structure, particularly the precise point of connectivity between the azetidine and thiomorpholine rings, is a prerequisite for any further development. A simple misinterpretation—for instance, an N-alkylation on the azetidine ring instead of the thiomorpholine—would lead to a fundamentally different molecule with distinct biological and physical properties.

Our elucidation strategy is therefore designed to be definitive and follows a logical progression from gross molecular properties to fine atomic connectivity.

Caption: A logical workflow for structure elucidation.

Step 1: Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

2.1. Rationale and Experimental Approach

The first and most fundamental step is to confirm the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the calculation of a single, unambiguous molecular formula. Electrospray ionization (ESI) is the method of choice for this polar, non-volatile molecule, as it is a soft ionization technique that typically yields the intact protonated molecular ion, [M+H]⁺.[4]

Protocol: ESI-HRMS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1) containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument.

-

Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass.

2.2. Predicted Outcome

For the molecular formula C₇H₁₄N₂O₂S, the expected results are as follows:

| Parameter | Predicted Value |

| Molecular Formula | C₇H₁₄N₂O₂S |

| Neutral Monoisotopic Mass | 190.0776 Da |

| Observed Ion | [M+H]⁺ |

| Predicted Exact Mass | 191.0854 Da |

Confirmation of this exact mass (typically within 5 ppm error) provides high confidence in the elemental formula, setting the stage for NMR analysis. Fragmentation patterns can also offer preliminary structural clues, such as the loss of the azetidine moiety.[5][6][7]

Step 2: Mapping the Chemical Environments with 1D NMR Spectroscopy

3.1. Rationale

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. Chemical shifts indicate the degree of electronic shielding, signal integration in ¹H NMR quantifies the number of protons, and signal multiplicity reveals the number of neighboring protons.

3.2. Predicted ¹H and ¹³C NMR Spectra

Based on the analysis of its constituent parts, a set of predicted chemical shifts can be generated. The strongly electron-withdrawing sulfone group will significantly deshield adjacent protons and carbons.[8][9] The azetidine protons will reside in a characteristic region of the spectrum.[2][10]

| Position Label | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |

| Azetidine H2'/H4' | ~3.8 - 4.2, t, 4H | ~50 - 55 | Protons alpha to azetidine nitrogen. |

| Azetidine H3' | ~3.5 - 3.9, quintet, 1H | ~35 - 40 | Methine proton at the junction, coupled to four H2'/H4' protons. |

| Thio. H2/H6 | ~3.1 - 3.4, t, 4H | ~50 - 54 | Protons alpha to the electron-withdrawing SO₂ group. |

| Thio. H3/H5 | ~2.8 - 3.1, t, 4H | ~48 - 52 | Protons alpha to the thiomorpholine nitrogen. |

| Azetidine C2'/C4' | - | ~50 - 55 | Carbons alpha to azetidine nitrogen.[1][2] |

| Azetidine C3' | - | ~35 - 40 | Methine carbon at the junction point. |

| Thio. C2/C6 | - | ~50 - 54 | Carbons alpha to the SO₂ group.[8][9] |

| Thio. C3/C5 | - | ~48 - 52 | Carbons alpha to the thiomorpholine nitrogen.[11][12] |

Note: These are estimated values. Actual shifts are solvent-dependent.

Step 3: Assembling the Puzzle with 2D NMR Spectroscopy

4.1. Rationale

While 1D NMR identifies the pieces, 2D NMR shows how they connect. A suite of 2D experiments is required to build the carbon skeleton and definitively link the two heterocyclic rings.[13][14]

4.2. Experimental Protocols

Protocol: 2D NMR Acquisition

-

Sample Preparation: Prepare a concentrated sample (~10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a proton-optimized probe with z-gradients.

-

Experiments to Run:

-

COSY (Correlation Spectroscopy): To identify proton-proton (²JHH, ³JHH) coupling networks.[14][15]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon (¹JCH).[16][17][18]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH). This is the key experiment for connecting molecular fragments.[19][20][21]

-

4.3. Predicted 2D NMR Correlations and Final Assembly

-

COSY Analysis: This experiment will reveal two independent spin systems:

-

A correlation between the protons at H2'/H4' and the methine proton at H3' of the azetidine ring.

-

A correlation between the protons at H2/H6 and H3/H5 of the thiomorpholine ring. Crucially, COSY will show no cross-peaks between the azetidine protons and the thiomorpholine protons, confirming they are separate structural fragments.

-

-

HSQC Analysis: This spectrum will simply connect the proton signals to their corresponding carbon signals from the table above, confirming the one-bond attachments.

-

HMBC Analysis: The Definitive Connection: The HMBC spectrum provides the conclusive evidence for the structure. It bridges the gap between the two fragments identified in the COSY experiment.

Caption: Predicted key HMBC correlations linking the two rings.

The most critical correlation will be a three-bond coupling (³JCH) from the azetidine methine proton (H3') to the carbons alpha to the nitrogen in the thiomorpholine ring (C3/C5). A reciprocal correlation from the thiomorpholine protons (H3/H5) to the azetidine methine carbon (C3') will provide irrefutable confirmation of the N-C3' bond.[19][22]

Conclusion

The structural elucidation of a novel molecule like this compound demands a rigorous and systematic approach. By integrating high-resolution mass spectrometry with a suite of 1D and 2D NMR experiments, a self-validating dataset is generated. HRMS confirms the elemental formula, 1D NMR maps the constituent atoms' environments, COSY defines the isolated spin systems of each ring, HSQC pairs protons to their carbons, and crucially, HMBC provides the definitive long-range correlations that piece the molecular puzzle together. This workflow ensures the highest degree of confidence in the final assigned structure, enabling further progression in research and development.

References

-

Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available at: [Link]

-

Singh, R., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]

-

ResearchGate. ¹H NMR spectrum of thiomorpholine derivative. Available at: [Link]

-

Puppin, F., et al. (2021). Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC-CLIP-COSY Experiments. Analytical Chemistry. Available at: [Link]

-

Dudding, T., et al. (2018). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Chemistry – A European Journal. Available at: [Link]

-

ResearchGate. (2018). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. Available at: [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

-

ResearchGate. (2018). ¹H-¹⁵N HMBC correlations in compounds 8c and 12b. Available at: [Link]

-

W-J, Chuang, et al. (2012). Versatile 1H-31P-31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. PMC - NIH. Available at: [Link]

-

University of Wisconsin-Madison. Short-range heteronuclear correlation. Available at: [Link]

-

University of Missouri-St. Louis. Complex NMR experiments: 2D, selective, etc. Available at: [Link]

-

Boltersdorf, T., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available at: [Link]

-

CEITEC. 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Available at: [Link]

-

Ren, Y., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications. Available at: [Link]

-

Stoyanov, S., et al. (2019). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

-

Dunn, M. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

-

Modgraph. ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Available at: [Link]

-

ResearchGate. (2018). Mass spectra of morpholine cation and fragment ions. Available at: [Link]

-

Oregon State University. ¹³C NMR Chemical Shift. Available at: [Link]

-

Compound Interest. A guide to ¹³C NMR chemical shift values. Available at: [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. Available at: [Link]

-

Spectrabase. Thiomorpholine, 4-octadecyl-, 1,1-dioxide. Available at: [Link]

-

University of Puget Sound. ¹³C NMR Chemical Shift Table. Available at: [Link]

-

Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

-

Salem, M.A.I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Page loading... [guidechem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Azetidine(503-29-7) 1H NMR [m.chemicalbook.com]

- 11. Thiomorpholine(123-90-0) 13C NMR spectrum [chemicalbook.com]

- 12. Thiomorpholine(123-90-0) 1H NMR [m.chemicalbook.com]

- 13. Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC-CLIP-COSY Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. Versatile 1H-31P-31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Short-range heteronuclear correlation [chem.ch.huji.ac.il]

- 18. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]

- 19. researchgate.net [researchgate.net]

- 20. nmr.ceitec.cz [nmr.ceitec.cz]

- 21. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for the novel heterocyclic building block, 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide. In the absence of extensive published experimental spectra, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to serve as an authoritative reference for researchers in drug discovery and chemical synthesis. The guide details predicted spectral features, explains the underlying chemical principles dictating these characteristics, and outlines robust experimental protocols for data acquisition. This self-validating system of predictive analysis is designed to empower researchers to identify, characterize, and utilize this compound with high confidence.

Introduction and Molecular Structure

This compound is a bifunctional saturated heterocycle with the molecular formula C₇H₁₄N₂O₂S and a monoisotopic mass of 190.0776 Da.[1] It incorporates two medicinally relevant scaffolds: a strained azetidine ring and a thiomorpholine 1,1-dioxide moiety. The azetidine ring is a valuable motif in medicinal chemistry, known for imparting favorable properties such as improved metabolic stability and aqueous solubility.[2] The thiomorpholine 1,1-dioxide core, a bioisostere of piperazine, offers a rigid, polar framework. The combination of these two rings in a single, densely functionalized molecule makes it an attractive building block for creating diverse chemical libraries for drug discovery programs.[3]

This guide provides a detailed, predictive spectroscopic profile to aid in its synthesis, purification, and downstream applications.

Caption: Molecular Structure of this compound.

Scientific Integrity: A Note on Synthesis and Purity

To accurately interpret spectroscopic data, one must consider the compound's synthetic origin, which informs potential impurities and structural certainties. A highly plausible and efficient method for synthesizing the title compound is through reductive amination.

This protocol serves as a self-validating system: successful synthesis followed by spectroscopic analysis matching the predictions herein provides strong evidence of the compound's identity and purity.

Plausible Synthetic Protocol: Reductive Amination

-

Reaction Setup: To a solution of thiomorpholine 1,1-dioxide (1.0 eq.) in anhydrous dichloromethane (DCM) or dichloroethane (DCE) is added N-Boc-azetidin-3-one (1.0 eq.).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate enamine/iminium ion.

-

Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is added portion-wise. The reaction is monitored by LC-MS until the starting materials are consumed (typically 12-24 hours).

-

Workup: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification (Protected Intermediate): The crude N-Boc protected product is purified by flash column chromatography on silica gel.

-

Deprotection: The purified intermediate is dissolved in a solution of 4M HCl in dioxane or 20% trifluoroacetic acid (TFA) in DCM. The mixture is stirred at room temperature for 1-2 hours.

-

Isolation: The solvent is removed under reduced pressure. The resulting hydrochloride or TFA salt can be triturated with diethyl ether to yield the final product as a solid, or neutralized with a base to obtain the free amine.

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The most prominent and diagnostic signals will be from the N-H bond of the azetidine and the S=O bonds of the sulfone.

Experimental Protocol: Attenuated Total Reflectance (ATR)

A small amount of the solid sample is placed directly on the ATR crystal (typically diamond or germanium) and pressure is applied to ensure good contact. The spectrum is then recorded. This method requires minimal sample preparation.

Table 3: Predicted IR Absorption Frequencies

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3350 - 3250 | Medium, broad | N-H Stretch | Secondary Amine (Azetidine) |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic CH₂ and CH |

| 1350 - 1300 | Strong, sharp | Asymmetric S=O Stretch | Sulfone (SO₂) |

| 1160 - 1120 | Strong, sharp | Symmetric S=O Stretch | Sulfone (SO₂) |

| ~1450 | Medium | CH₂ Scissoring | Aliphatic CH₂ |

| 1250 - 1020 | Medium | C-N Stretch | Amine |

The two strong, sharp absorbances for the sulfone group are the most characteristic feature in the IR spectrum and serve as a powerful diagnostic tool for confirming the oxidation state of the sulfur atom.

Conclusion

This guide establishes a comprehensive, predictive spectroscopic framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data provide a robust baseline for researchers to confirm the identity, purity, and structure of this valuable chemical building block. By grounding these predictions in the fundamental principles of spectroscopy and a plausible synthetic context, this document serves as an essential tool for scientists engaged in the synthesis and application of novel heterocyclic compounds.

References

-

Mughal, H. & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(17), 3819-3837. Available at: [Link]

-

PubChem. (n.d.). Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Singh, G. S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46883-46917. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved January 20, 2026, from [Link]

-

Suteu, C., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2466–2474. Available at: [Link]

-

University of Wisconsin. (n.d.). Mass Spectrometry: Fragmentation. Course Material. Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide (CAS 178312-02-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide, with a registered CAS number of 178312-02-2, is a heterocyclic building block of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, potential synthetic strategies, and its emerging role in drug discovery. The unique structural combination of a strained azetidine ring and a polar thiomorpholine 1,1-dioxide moiety offers a compelling scaffold for the development of novel therapeutics. This document aims to serve as a foundational resource for researchers seeking to leverage the properties of this compound in their scientific endeavors.

Introduction: The Scientific Merit of Azetidine and Thiomorpholine Scaffolds

The integration of small, strained ring systems and functionalized heterocyclic cores is a well-established strategy in modern drug design. Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention for their ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Their inherent ring strain and three-dimensional character can lead to improved solubility, metabolic stability, and unique vector positioning for interaction with biological targets.[1]

Similarly, the thiomorpholine 1,1-dioxide motif is a valuable pharmacophore. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, often enhancing aqueous solubility and oral bioavailability of drug molecules. The combination of these two scaffolds in This compound presents a versatile platform for creating diverse chemical libraries for screening and lead optimization.

Physicochemical Properties

The most commonly available form of this compound is its dihydrochloride salt, which enhances its stability and solubility in aqueous media for experimental use.

| Property | Value | Source |

| CAS Number | 178312-02-2 | Sigma-Aldrich |

| Molecular Formula | C₇H₁₄N₂O₂S · 2HCl | Sigma-Aldrich |

| Molecular Weight | 263.19 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| InChI | 1S/C7H14N2O2S.2ClH/c10-12(11)3-1-9(2-4-12)7-5-8-6-7;;/h7-8H,1-6H2;2*1H | Sigma-Aldrich |

| SMILES | Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2 | Sigma-Aldrich |

Synthesis and Chemical Reactivity

Conceptual Synthetic Workflow

The synthesis would likely involve the coupling of a protected azetidine precursor with thiomorpholine 1,1-dioxide. This can be conceptualized in the following key steps:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Hypothetical Experimental Protocol

Step 1: Activation of a Protected Azetidine Precursor

-

To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 equivalents).

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC until completion.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-3-(methylsulfonyloxy)azetidine. This intermediate is often used without further purification.

Step 2: Nucleophilic Substitution with Thiomorpholine 1,1-dioxide

-

To a solution of thiomorpholine 1,1-dioxide (1 equivalent) in a suitable polar aprotic solvent such as DMF or DMSO, add a base like potassium carbonate (2-3 equivalents).

-

Add the crude N-Boc-3-(methylsulfonyloxy)azetidine (1 equivalent) to the suspension.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide.

Step 3: Deprotection to Yield the Final Product

-

Dissolve the purified N-Boc protected intermediate (1 equivalent) in a solution of hydrochloric acid in a suitable solvent such as 1,4-dioxane or diethyl ether.

-

Stir the reaction at room temperature for 2-4 hours.

-

The product, this compound dihydrochloride, will typically precipitate from the solution.

-

Collect the solid by filtration, wash with the solvent used for the reaction, and dry under vacuum.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a valuable building block for targeting a wide range of biological systems.

Potential Therapeutic Areas

-

Oncology: The azetidine scaffold has been incorporated into several FDA-approved cancer therapies. Its rigid structure can help in optimizing ligand-receptor interactions.

-

Inflammatory and Autoimmune Diseases: The ability of the thiomorpholine 1,1-dioxide group to improve pharmacokinetic properties is advantageous in developing chronically administered drugs for these conditions.

-

Central Nervous System (CNS) Disorders: The polarity and potential for hydrogen bonding conferred by the sulfone and the secondary amine of the azetidine ring could be exploited for designing molecules that cross the blood-brain barrier.

-

Infectious Diseases: Azetidine-containing compounds have shown promise as antibacterial and antiviral agents.[1]

Role as a Chemical Scaffold

The primary amine of the azetidine ring serves as a key functional handle for further chemical modifications. This allows for the facile introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Caption: Potential derivatization pathways of the core scaffold.

Biological Activity and Future Directions

While specific biological data for this compound is not extensively reported in peer-reviewed literature, its constituent parts suggest potential for interaction with various biological targets. For instance, thiomorpholine derivatives have been investigated for a range of activities, including their use as autotaxin inhibitors for fibrotic diseases.

Future research efforts should focus on:

-

Systematic Derivatization: Synthesizing a library of compounds based on this scaffold to explore its potential in various therapeutic areas.

-

Biological Screening: Testing these new chemical entities in a broad range of in vitro and in vivo assays to identify novel biological activities.

-

Structural Biology: Co-crystallization studies of active compounds with their biological targets to elucidate binding modes and guide further optimization.

Conclusion

This compound is a promising, yet underexplored, building block in the field of medicinal chemistry. Its unique combination of a strained azetidine ring and a polar, metabolically stable thiomorpholine 1,1-dioxide moiety provides a strong foundation for the design of novel therapeutic agents. This guide has provided an overview of its known properties and a roadmap for its synthetic manipulation and potential applications. It is anticipated that further research into this and related scaffolds will yield new and valuable contributions to the development of next-generation pharmaceuticals.

References

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online ahead of print. [Link]

Sources

"4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide" starting material sourcing

An In-Depth Technical Guide to Sourcing 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide for Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The confluence of strained ring systems with pharmacologically relevant scaffolds offers a powerful strategy in modern medicinal chemistry. The azetidine ring, prized for its ability to enhance metabolic stability and solubility, combined with the thiomorpholine 1,1-dioxide moiety, a versatile hydrogen bond acceptor and bioisostere, creates a compelling building block for drug discovery.[1][2] This guide provides an in-depth analysis of sourcing strategies for the key intermediate, this compound. We will explore both direct commercial procurement and robust, field-proven synthetic routes from readily available starting materials. This document is intended for researchers, chemists, and sourcing specialists in the pharmaceutical and biotechnology sectors, offering a practical framework for acquiring this valuable compound for research and development pipelines.

Strategic Importance in Medicinal Chemistry

The title compound, this compound, represents a unique convergence of two privileged heterocyclic motifs.

-

The Azetidine Scaffold : This four-membered saturated nitrogen heterocycle is increasingly utilized as a replacement for larger rings like piperidine or pyrrolidine. Its rigid, three-dimensional structure allows for precise vectoral projection of substituents into binding pockets, while its physicochemical properties can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability.[1] The synthesis of 3-substituted azetidines is a field of active research, as this position is critical for modulating biological activity.[1][3][4]

-

The Thiomorpholine 1,1-Dioxide Scaffold : As a sulfone derivative of thiomorpholine, this ring system is chemically stable and acts as a strong hydrogen bond acceptor.[5] The dioxide moiety is often used as a bioisosteric replacement for other groups to improve pharmacokinetic properties. Thiomorpholine and its derivatives are key components in numerous biologically active compounds, including agents with antitumor and antimicrobial properties that have advanced to human clinical trials.[2][5]

The combination of these two rings provides a versatile building block, enabling exploration of chemical space with a unique conformational and electronic profile. It has been incorporated into various patented chemical series, often targeting kinases and other key enzymes in disease pathways.

Sourcing Strategy: A Bifurcated Approach

Sourcing this intermediate effectively requires a dual-pronged strategy: direct procurement from commercial vendors and, when necessary, de novo synthesis. The optimal choice depends on factors such as required scale, purity, lead time, and cost.

Caption: Decision workflow for sourcing the target compound.

Direct Sourcing: Commercial Availability

For research-scale quantities (mg to g), direct purchase is the most efficient route. The compound is available from several suppliers, typically as a hydrochloride or dihydrochloride salt, which enhances stability and handling.[6][7] When sourcing, it is critical to specify the exact form required and verify the CAS number.

| Supplier Type | Product Name | CAS Number | Form | Notes |

| Research Chemical Vendors | This compound | 211571-70-9 | Free Base | Less common, may be custom synthesis.[8] |

| This compound dihydrochloride | 178312-02-2 | Dihydrochloride Salt | Commonly available from major suppliers.[6][9] | |

| This compound hydrochloride | 1451390-46-7 | Monohydrochloride Salt | Available from specialized building block providers.[7][10] |

Note: Some vendors supply this product for early discovery research and may not provide extensive analytical data. The buyer often assumes responsibility for confirming identity and purity.

Synthetic Sourcing: A Convergent Approach

For larger quantities or when commercial stock is unavailable, a convergent synthetic strategy is the most logical and robust approach. The key disconnection involves the formation of the C-N bond between the azetidine ring's C-3 position and the nitrogen atom of the thiomorpholine 1,1-dioxide ring.

This retrosynthetic analysis points to two key starting materials:

-

Thiomorpholine 1,1-dioxide (the nucleophile).

-

An N-protected 3-azetidinyl derivative with a suitable leaving group (the electrophile).

Caption: Convergent synthetic workflow for the target compound.

Sourcing and Synthesis of Key Intermediates

3.1.1. Thiomorpholine 1,1-dioxide (CAS: 39093-93-1)

This nucleophile is commercially available from numerous suppliers.[11] If a de novo synthesis is required, it is typically prepared by the oxidation of thiomorpholine. A common and scalable method involves using potassium permanganate (KMnO₄).[5][12]

Protocol 1: Oxidation of Thiomorpholine

-

Protection (Optional but Recommended): To avoid side reactions, the thiomorpholine nitrogen can be protected, for instance, with a Boc group.

-

Oxidation: The protected thiomorpholine is dissolved in a suitable solvent (e.g., water/acetone). Potassium permanganate is added portion-wise at a controlled temperature (e.g., 0-10 °C) to manage the exotherm.[12]

-

Work-up: The reaction is quenched (e.g., with sodium bisulfite), and the resulting manganese dioxide is filtered off. The product is extracted from the filtrate.

-

Deprotection: If a protecting group was used, it is removed under standard conditions (e.g., acidic hydrolysis for a Boc group) to yield the desired thiomorpholine 1,1-dioxide, often as a hydrochloride salt.[5][13]

3.1.2. N-Boc-3-hydroxyazetidine (CAS: 141699-55-0) and its Activation

This is the most common precursor for the electrophilic partner and is widely available commercially.[14] The hydroxyl group is not a good leaving group and must be activated, typically by converting it into a mesylate or tosylate.

Protocol 2: Mesylation of N-Boc-3-hydroxyazetidine

-

Reaction Setup: N-Boc-3-hydroxyazetidine is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled in an ice bath (0 °C).

-

Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added.

-

Mesylation: Methanesulfonyl chloride (MsCl) is added dropwise to the cooled solution.

-

Monitoring and Work-up: The reaction is stirred at 0 °C and monitored by TLC or LC-MS until completion. The reaction is then quenched with water or a mild aqueous base (e.g., NaHCO₃ solution), and the product, N-Boc-3-(methylsulfonyloxy)azetidine, is extracted and used in the next step, often without further purification.

Final Assembly and Deprotection

Protocol 3: SN2 Coupling and Deprotection

-

Coupling Reaction: Thiomorpholine 1,1-dioxide and the activated mesylate from Protocol 2 are dissolved in a polar aprotic solvent such as DMF or acetonitrile. A base (e.g., potassium carbonate or cesium carbonate) is added to facilitate the reaction. The mixture is heated (e.g., 60-80 °C) and stirred until the reaction is complete.

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and the product, tert-Butyl 3-(1,1-dioxidothiomorpholino)azetidine-1-carboxylate (CAS: 1257293-65-4), is extracted with a suitable organic solvent (e.g., ethyl acetate).[15] The crude product is purified by column chromatography.

-

Boc Deprotection: The purified intermediate is dissolved in a solvent like dioxane, methanol, or ethyl acetate. A strong acid, such as hydrochloric acid (often a 4M solution in dioxane), is added. The reaction is stirred at room temperature until the Boc group is fully cleaved.

-

Isolation: The final product, this compound, typically precipitates as its hydrochloride or dihydrochloride salt and can be isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Alternative Synthetic Considerations: The Divinyl Sulfone Route

An alternative approach involves constructing the thiomorpholine 1,1-dioxide ring directly onto the azetidine scaffold using divinyl sulfone. Divinyl sulfone (CAS: 77-77-0) is a highly reactive bilateral Michael acceptor and is commercially available.[16]

This route would involve reacting a protected 3-aminoazetidine derivative, such as N-benzyl-3-aminoazetidine, with divinyl sulfone. The two primary amino groups would undergo a double Michael addition to form the desired ring system. Subsequent deprotection (e.g., hydrogenolysis to remove the benzyl group) would yield the target compound. While feasible, this route can be complicated by polymerization of the divinyl sulfone and may require more rigorous optimization of reaction conditions to control selectivity.

Conclusion and Recommendations

For drug development professionals, securing a reliable and scalable supply of key building blocks like this compound is paramount.

-

For Initial Discovery (mg-g scale): Direct commercial sourcing is the most time and cost-effective strategy. It is recommended to procure the dihydrochloride salt (CAS: 178312-02-2) due to its stability and wider availability.[6]

-

For Scale-up and Process Development (kg scale): The convergent synthetic route outlined in this guide provides a robust and reliable pathway. The key starting materials—N-Boc-3-hydroxyazetidine and thiomorpholine—are readily available commodity chemicals, making the overall process economically viable.

By understanding both the direct procurement landscape and the underlying synthetic chemistry, researchers and sourcing managers can make informed decisions to ensure the timely and efficient progression of their drug discovery programs.

References

- Review of 3-substituted azetidine synthesis methods. BenchChem.

- Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6. BenchChem.

- CAS No. 178312-02-2, 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride. 001CHEMICAL.

- 4-Azetidin-3-yl-thiomorpholine 1,1-dioxide (1 x 250 mg). Reagentia.

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.

- This compound [178312-02-2]. King-Pharm.

- This compound hydrochloride;CAS No. ChemShuttle.

- 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide AldrichCPR 178312-02-2. Sigma-Aldrich.

- Preparation of Novel Bridged Bicyclic Thiomorpholines as Potentially Useful Building Blocks in Medicinal Chemistry. Thieme Synthesis.

- Recent progress in synthesis of 3-functionalized azetidines.

- THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE synthesis. ChemicalBook.

- Divinyl sulfone (stabilised) for synthesis 77-77-0. Sigma-Aldrich.

- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

- Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. PubMed Central.

- Vinyl Sulfone and Divinyl Sulfone: Versatile Chemical Intermedi

- Preparation method of thiomorpholine-1,1-dioxide hydrochloride.

- 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide. Chem-Impex.

- Divinyl Sulfone, a Useful Cross-linking Agent. Tokyo Chemical Industry (India) Pvt. Ltd.

- Divinyl sulfone CAS 77-77-0 | 821215. Merck Millipore.

- Divinyl sulphone synthesis. ChemicalBook.

- This compound dihydrochloride, 97.0% Purity. CP Lab Safety.

- 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide AldrichCPR 178312-02-2. Sigma-Aldrich.

- 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.

- 1-Boc-3-(Amino)azetidine | 193269-78-2. ChemicalBook.

- This compound hydrochloride [1451390-46-7]. Chemsigma.

- 4-(Azetidin-3-yl)

- Synthesis of azetidine derivatives.

- synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide deriv

- 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters

- Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. PMC.

- Azetidine synthesis. Organic Chemistry Portal.

- Thiomorpholine-1,1-dioxide | 39093-93-1. Biosynth.

- tert-Butyl 3-(1,1-dioxidothiomorpholino)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | Benchchem [benchchem.com]

- 6. 001chemical.com [001chemical.com]

- 7. This compound hydrochloride;CAS No.:1451390-46-7 [chemshuttle.com]

- 8. reagentia.eu [reagentia.eu]

- 9. This compound [178312-02-2] | King-Pharm [king-pharm.com]

- 10. This compound hydrochloride [1451390-46-7] | Chemsigma [chemsigma.com]

- 11. biosynth.com [biosynth.com]

- 12. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]

- 13. THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 14. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 15. cas 1257293-65-4|| where to buy tert-Butyl 3-(1,1-dioxidothiomorpholino)azetidine-1-carboxylate [english.chemenu.com]

- 16. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Biological Activity Screening of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide

Executive Summary

This guide outlines a comprehensive, multi-tiered strategy for the biological activity screening of the novel chemical entity, 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide. The proposed workflow is designed to efficiently identify and validate potential biological targets, elucidate mechanisms of action, and provide early insights into the compound's drug-like properties. By integrating computational profiling with a cascade of biochemical and cell-based assays, this methodology maximizes the potential for discovering therapeutic applications while minimizing resource expenditure. The strategy progresses from broad, in silico predictions to high-throughput primary screens, followed by rigorous secondary validation and target deconvolution assays. This systematic approach ensures that experimental choices are data-driven, and that generated hits are robust and well-characterized, paving the way for subsequent lead optimization programs.

Introduction and Rationale

The compound this compound is a synthetic small molecule that presents a compelling case for biological screening due to its unique structural composition. The molecule synergistically combines two key pharmacophores known for their favorable influence on pharmacokinetic and pharmacodynamic properties in drug discovery.

-

The Azetidine Moiety: This four-membered, saturated nitrogen heterocycle is increasingly utilized in medicinal chemistry.[1] Its strained ring system imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for a biological target.[2] Furthermore, the azetidine ring is a bioisostere for other common functionalities and is known to enhance properties such as metabolic stability and aqueous solubility.[3] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs to optimize their pharmacokinetic profiles.[1]

-

The Thiomorpholine 1,1-Dioxide Moiety: This six-membered ring contains a fully oxidized sulfur atom, forming a sulfone. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable.[4] It is often used to replace less stable or more lipophilic groups to improve a molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] The thiomorpholine 1,1-dioxide scaffold is found in a range of biologically active compounds, serving as a crucial pharmacophore for various targets.[5][6]

The combination of these two motifs suggests that this compound is a promising candidate for screening against major drug target classes, such as kinases and G-protein coupled receptors (GPCRs), where such structural features are often found in potent and selective modulators.

Tier 1: In Silico Profiling and Target Hypothesis Generation

Before committing to resource-intensive wet lab experiments, a robust computational analysis is essential to guide the screening strategy.[7] This initial phase aims to predict potential biological targets and assess drug-likeness based on the compound's structure.

The core principle of this stage is the chemical similarity principle, which posits that structurally similar molecules are likely to have similar biological activities.[8] By comparing our query compound to databases of known bioactive molecules, we can generate a ranked list of probable targets.

Methodology:

-

Similarity and Substructure Searching: Utilize databases such as PubChem and ChEMBL to identify known compounds containing the azetidinyl-thiomorpholine or related scaffolds and analyze their documented biological activities.

-

Target Prediction Algorithms: Employ predictive software (e.g., SwissTargetPrediction, SuperPred) that screen the compound's structure against pharmacophore models of known binding sites.[9][10] This generates a list of potential protein targets ranked by probability.

-

ADMET Profiling: Use computational models (e.g., SwissADME, pkCSM) to predict key physicochemical and pharmacokinetic properties, including solubility, permeability, bioavailability, and potential toxicity flags. This early assessment helps to identify potential liabilities that may need to be addressed in later stages.

The output of this tier is a prioritized list of target classes and a preliminary assessment of the compound's drug-like potential, which directly informs the design of the experimental screening cascade.

Tier 2: The High-Throughput Screening (HTS) Cascade

The HTS cascade is a systematic, multi-step process designed to efficiently screen large numbers of compounds to identify "hits"—compounds that demonstrate a desired biological activity.[11][12] Our strategy employs a tiered approach, starting with broad primary screens and progressing to more focused secondary and confirmatory assays.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Parallel Tier: Early ADMET and Physicochemical Profiling

Concurrent with biological screening, it is crucial to evaluate the compound's fundamental physicochemical and pharmacokinetic properties. These assays provide an early look at the "drug-ability" of the compound.

A. Aqueous Solubility

-

Rationale: Poor solubility can hinder absorption and lead to unreliable assay results.

-

Methodology: Kinetic solubility is measured using nephelometry or turbidimetry. The compound is added from a DMSO stock to an aqueous buffer, and the concentration at which precipitation occurs is determined.

B. Membrane Permeability

-

Rationale: The ability to cross cell membranes is essential for oral bioavailability and for reaching intracellular targets.

-

Methodology: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to assess passive diffusion. [13][14] * Protocol:

- A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. [15] 2. This "donor" plate is placed on top of an "acceptor" plate containing buffer.

- The test compound is added to the donor wells.

- The assembly is incubated for a set period (e.g., 4-18 hours). [16][17] 5. The concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS or UV-Vis spectroscopy.

- The apparent permeability coefficient (Papp) is calculated.

C. Metabolic Stability

-

Rationale: To assess the compound's susceptibility to metabolism by liver enzymes, which is a key determinant of its in vivo half-life.

-

Methodology: The compound is incubated with liver microsomes (containing Phase I enzymes) or hepatocytes. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance.

Table 1: Summary of Early ADMET Profiling Assays

| Parameter | Assay | Methodology | Desired Outcome |

| Solubility | Kinetic Solubility | Nephelometry | > 50 µM in PBS |

| Permeability | PAMPA | UV/LC-MS | Papp > 1.0 x 10⁻⁶ cm/s |

| Metabolic Stability | Liver Microsome Assay | LC-MS/MS | t½ > 30 minutes |

| Cytotoxicity | Cell Viability (e.g., MTS) | Colorimetric | CC₅₀ > 50 µM |

Conclusion and Future Directions